molecular formula C14H16N4O3S2 B2971863 Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 1203391-40-5

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2971863
CAS No.: 1203391-40-5
M. Wt: 352.43
InChI Key: LDVGBJALEGIMNG-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group at position 2 and a 2-oxoethylamine linker at position 2. The molecular formula is C₁₂H₁₄N₄O₃S₂, with a calculated molecular weight of 326.4 g/mol.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-21-14(20)18-12-15-8(7-22-12)6-11(19)17-13-16-9-4-2-3-5-10(9)23-13/h7H,2-6H2,1H3,(H,15,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVGBJALEGIMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety can be introduced via a cyclization reaction involving ortho-aminothiophenols and α-haloketones.

    Coupling Reactions: The final step involves coupling the thiazole and benzo[d]thiazole moieties through a carbamate linkage, typically using methyl chloroformate as the coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and chloroform.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino-thiazole derivatives, thio-thiazole derivatives.

Scientific Research Applications

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites.

    Modulate Signaling Pathways: It can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

    Interact with DNA/RNA: It may interact with nucleic acids, leading to the inhibition of DNA/RNA synthesis and function.

Comparison with Similar Compounds

Methyl (4-(2-(Cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate ()

Molecular Formula : C₁₀H₁₃N₃O₃S
Molecular Weight : 255.30 g/mol
Key Features :

  • Replaces the tetrahydrobenzo[d]thiazole group with a cyclopropylamino substituent.
  • Simpler structure with reduced lipophilicity compared to the target compound.

Comparison :

  • The cyclopropyl group introduces steric hindrance and metabolic stability but lacks the aromatic bicyclic system of the target compound. This difference may influence receptor binding affinity and pharmacokinetics.
  • No bioactivity data are reported, but cyclopropyl-containing analogs are often explored for protease inhibition or antimicrobial activity .

Thiazolylmethylcarbamate Analogs ()

Examples :

  • Compound n/o : Thiazol-5-ylmethyl carbamates with hydroperoxypropan-2-yl and ureido substituents.
  • Compound w : Bis(thiazol-5-ylmethyl) carbamate with a carbonyl-linked dimeric structure.

Key Features :

  • Carbamate placement on thiazole mirrors the target compound but with additional functionalization.

Comparison :

  • The target compound’s simpler structure may offer better synthetic accessibility and oral bioavailability compared to these highly derivatized analogs.
  • compounds are pharmacopeial candidates, suggesting carbamate-thiazole hybrids are prioritized for stability and target engagement .

Thiazole Derivatives with Analgesic Activity ()

Examples :

  • 11a-c : Thiazole derivatives synthesized via cyclization of hydrazones with thioglycolic acid.

Key Features :

  • Variable substituents (e.g., aryl hydrazones) modulate analgesic efficacy.
  • Demonstrated analgesic activity in screening assays, though exact mechanisms are unspecified.

Comparison :

  • Lack of bioactivity data for the target compound limits direct efficacy comparisons .

Isoxazolylmethylthio and Thiazolylmethylthio Derivatives ()

Examples :

  • Compound 40: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide.

Key Features :

  • Thiazole and isoxazole cores with methylthio linkers.
  • Designed for cancer, viral infections, or platelet aggregation inhibition .

Comparison :

  • The target compound’s carbamate group differs functionally from the methylthio linkers here, which are associated with kinase inhibition or antiviral activity.
  • Structural divergence highlights the carbamate’s role in altering solubility and metabolic pathways .

Data Table: Structural and Functional Comparison

Compound Name/Class Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound C₁₂H₁₄N₄O₃S₂ 326.4 Tetrahydrobenzo[d]thiazole, carbamate Not reported
Cyclopropylamino Analog () C₁₀H₁₃N₃O₃S 255.30 Cyclopropylamino Not reported
Thiazolylmethylcarbamates () Varies >600 Hydroperoxy, ureido Pharmacopeial candidates
Analgesic Thiazoles () Varies Varies Aryl hydrazones Analgesic activity
Thiazolylmethylthio () C₁₈H₁₉N₅O₃S₂ 425.5 (e.g., 40) Methylthio, nitroaryl Anticancer/antiviral targets

Biological Activity

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H18_{18}N4_{4}O4_{4}S2_{2}
Molecular Weight 442.5 g/mol
CAS Number 1210998-39-2

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit promising antitumor properties. The compound's structural components, particularly the thiazole and benzo[d]thiazole moieties, have been associated with the inhibition of various cancer cell lines. For instance, a study demonstrated that thiazole derivatives showed significant growth inhibition against tumor cell lines using the MTT assay, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has shown antimicrobial activity against several bacterial strains. In vitro studies suggest that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at varying concentrations. Notably, compounds with similar structures have been reported to demonstrate selective toxicity towards bacterial topoisomerases while sparing human enzymes .

The biological activity of this compound may be attributed to its ability to interact with DNA gyrase and topoisomerase IV in bacteria. These interactions disrupt DNA replication and transcription processes essential for bacterial survival. The presence of specific functional groups in the compound enhances its binding affinity to these enzymes .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of similar thiazole compounds against human liver cancer cell lines (HepG2). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in cancer treatment .
  • Antimicrobial Testing : In another study, various thiazole derivatives were tested against clinical isolates of E. coli. The results showed that certain derivatives had MIC values as low as 12 μg/mL, demonstrating significant antibacterial activity .

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